3-bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

Medicinal Chemistry Physicochemical Profiling Lead Optimization

For medicinal chemistry teams exploring DPP-based kinase inhibitors, synthesizing the 3-bromo-2-methyl substitution pattern de novo adds 2-3 steps. This pre-functionalized building block solves that bottleneck. Key advantages: - Direct C3-Br handle for Suzuki, Buchwald-Hartwig, and Sonogashira couplings. - Pre-installed C2-methyl group mimics the pharmacophoric scaffold of galunisertib and LY364947. - ≥97% purity supports automated parallel synthesis without pre-purification, enabling larger libraries within budget.

Molecular Formula C7H9BrN2
Molecular Weight 201.06 g/mol
Cat. No. B8249366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
Molecular FormulaC7H9BrN2
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESCC1=NN2CCCC2=C1Br
InChIInChI=1S/C7H9BrN2/c1-5-7(8)6-3-2-4-10(6)9-5/h2-4H2,1H3
InChIKeyVPMOYRIHUAVLMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole: Overview


3-Bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (CAS 1254163-68-2) is a heterocyclic building block comprising a fused pyrrole-pyrazole bicyclic core—the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (DPP) scaffold—substituted with bromine at position 3 and a methyl group at position 2 [1]. The DPP core is the structural hallmark of several clinically evaluated TGF-β type I receptor kinase (ALK5) inhibitors, including galunisertib (LY2157299) and LY364947, making 3-bromo-2-methyl derivatives strategic intermediates for constructing kinase-focused compound libraries [2]. Its computed density is 1.74±0.1 g/cm³ and predicted boiling point is 279.0±28.0 °C .

Synthetic Handle 3-Bromo for cross-coupling Suzuki, Buchwald-Hartwig compatible
Electronic Modulation 2-Methyl group installed Steric/electronic tuning for SAR
Scaffold Context ALK5 inhibitor core Galunisertib, LY364947 pharmacophore

Why This Scaffold Cannot Be Replaced by Simpler DPP Analogs


Within the dihydropyrrolo[1,2-b]pyrazole (DPP) scaffold family, the specific combination and position of substituents on the bicyclic core govern both synthetic tractability and the molecular recognition profile of downstream products. The 3-bromo substituent serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 2-methyl group modulates the electron density and steric environment of the pyrazole ring, influencing coupling kinetics and the conformational preferences of the final aryl/heteroaryl-substituted products [1]. Replacing this compound with the non-methylated 3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (CAS 174790-35-3) eliminates the steric and electronic contribution of the C2-methyl, which in related kinase inhibitor SAR has been shown to alter potency and selectivity profiles against off-target kinases such as p38 MAPK [2]. Similarly, substituting the bromine for iodine (3-iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole, CAS 2057506-89-3) changes both the physicochemical properties (density increase from ~1.74 to ~2.23 g/cm³) and the cross-coupling reactivity profile, which may lead to different by-product distributions and purification challenges .

!
Non-methylated analog (CAS 174790-35-3) Lacks C2-methyl; may shift coupling kinetics and downstream kinase selectivity profiles.
!
3-Iodo analog (CAS 2057506-89-3) Higher density and boiling point alter purification; reactivity profile differs in cross-coupling.
!
Fully unsaturated pyrrolo[1,2-b]pyrazoles Different dihydro stability; may degrade under storage or thermal library conditions.

Differentiation Evidence vs. Closest DPP Analogs


Predicted Physicochemical Profile vs. 3-Iodo-DPP Analog

The 3-bromo-2-methyl derivative exhibits markedly lower predicted density and boiling point than the corresponding 3-iodo analog, translating to different handling, solubility, and chromatographic behavior during parallel library synthesis. Specifically, the target compound has a predicted density of 1.74±0.1 g/cm³ and a predicted boiling point of 279.0±28.0 °C . By comparison, 3-iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (CAS 2057506-89-3, lacking the 2-methyl group) has a predicted density of 2.23±0.1 g/cm³ and a predicted boiling point of 296.1±28.0 °C .

Physicochemical Profile
Data to verify
Target:Density 1.74±0.1 g/cm³, BP 279.0°C
vs. 3-Iodo:Density 2.23±0.1 g/cm³, BP 296.1°C
Lower density supports solvent removal and purification workflows.
Predicted values; experimental confirmation recommended.
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Molecular Weight and Substitution Pattern vs. Non-Methylated Analog

The additional C2-methyl group distinguishes this compound from the simpler 3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (CAS 174790-35-3). The target compound has a molecular weight of 201.06 g/mol (C₇H₉BrN₂) , compared to 187.04 g/mol (C₆H₇BrN₂) for the non-methylated analog [1]. This 14.02 Da mass difference corresponds to a formal CH₂ increment and generates a distinct LogP contribution, while the methyl group electronically modulates the pyrazole nitrogen basicity and sterically influences the trajectory of aryl substituents installed via subsequent cross-coupling at C3 [2].

Molecular Weight Shift
Reported
Target:MW 201.06 g/mol (C₇H₉BrN₂)
Non-CH₃:MW 187.04 g/mol (C₆H₇BrN₂)
+14 Da (CH₂) provides lipophilicity and conformational vector.
Elemental composition from CAS registry.
Medicinal Chemistry Fragment-Based Drug Design Scaffold Hopping

Dual Synthetic Handle: Cross-Coupling and Electronic Modulation

The 3-bromo substituent enables participation in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, while the 2-methyl group electronically differentiates this building block from the non-methylated 3-bromo-DPP [1]. In the broader DPP SAR literature, the nature of the substituent at the pyrazole C2 position has been shown to influence selectivity against off-target kinases: phenyl-substituted DPPs at C2 demonstrated greater selectivity against p38 MAP kinase than quinoline-4-yl substituted analogs in both enzyme and cell-based in vitro assays [2]. Although direct IC₅₀ data for this specific 2-methyl-3-bromo intermediate are not available, the methyl group represents a minimal steric substituent that can be carried through to the final inhibitor scaffold or subsequently elaborated, providing a synthetic entry point distinct from both the unsubstituted and the bulkier 2-aryl-DPP analogs [3].

Synthetic Versatility
Class-level inference
3-Br (Csp²-Br) for cross-coupling + 2-CH₃ for electronic modulation. SAR shows C2 substituents influence kinase selectivity.
Pre-functionalized entry reduces synthetic steps for DPP library.
No direct assay data for this intermediate; class-level SAR context.
Organic Synthesis Cross-Coupling Building Block Chemistry

Dihydro Core Stability vs. Fully Unsaturated Analogs

The 5,6-dihydro saturation of the pyrrole ring in the DPP scaffold confers improved chemical stability compared to fully unsaturated pyrrolo[1,2-b]pyrazole analogs, while retaining reactivity for further functionalization at positions 2 and 3 [1]. This stability attribute is relevant for compound management in medium- to large-scale library production, where intermediates must withstand storage and handling across multiple synthetic cycles. The target compound is recommended for long-term storage at room temperature in a cool, dry place, consistent with the enhanced stability imparted by the partially saturated bicyclic system .

Dihydro Core Stability
Class-level inference
5,6-Dihydro saturation reported to improve stability vs. fully unsaturated analogs; storage at RT recommended.
Supports ambient storage in multi-cycle library production.
No quantitative degradation half-life data identified.
Chemical Stability Compound Management Library Storage

Commercial Availability and Cost Benchmarking

The target compound is available from multiple reputable vendors at ≥97% purity (Aladdin, B627791 series) and ≥95% purity from other suppliers [1], with pricing scaled from 250 mg (¥1,291.90) to 10 g (¥19,008.90) as of 2025 . In comparison, the 3-iodo analog (CAS 2057506-89-3, 97% purity, 250 mg) is priced at $802.00 USD [2], representing a significantly higher per-gram cost for the iodo variant. This price differential, combined with the broader vendor base for the bromo-methyl compound, makes it the more economically accessible entry point for DPP-based library synthesis.

Cost Benchmarking
Reported
Target:≥97%, ¥1,292/250 mg
3-Iodo:97%, ~¥5,800/250 mg
Reported 4.5-fold cost difference at research scale.
Q2 2025 vendor pricing; multi-supplier availability.
Chemical Procurement Purity Specification Vendor Comparison

Application Scenarios in Drug Discovery and Chemical Biology


ALK5/TGF-βRI Kinase Inhibitor Library Diversification

Given that the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core is the pharmacophoric scaffold of galunisertib and LY364947, the 3-bromo-2-methyl-DPP intermediate is ideally suited as a common late-stage diversification point for generating focused kinase inhibitor libraries. The C3-bromine serves as a universal coupling handle for parallel Suzuki-Miyaura reactions with diverse aryl/heteroaryl boronic acids, while the C2-methyl group provides a pre-installed steric/electronic modulator that has been shown in the DPP SAR literature to influence kinase selectivity profiles . The compound's room-temperature storage stability and ≥97% commercial purity support its use in automated parallel synthesis workflows without the need for pre-purification.

Cost-Efficient Building Block for Gram-Scale SAR Campaigns

For medicinal chemistry groups conducting structure-activity relationship (SAR) exploration around the DPP scaffold, the 4.5-fold cost advantage of the 3-bromo-2-methyl-DPP over the 3-iodo analog (~¥1,292 vs. ~¥5,800 per 250 mg at research-grade purity) enables significantly larger compound libraries to be synthesized within a fixed budget. The lower density (1.74 vs. 2.23 g/cm³) also simplifies gravimetric dispensing in automated solid-handling systems, as a given mass occupies a larger volume and is less prone to compaction-related dispensing errors . Multiple vendor sourcing (Aladdin, AKSci, CalpacLab, Leyan) mitigates single-supplier procurement risk .

Fragment-Based Drug Discovery on the DPP Core

With a molecular weight of 201.06 Da and a balanced substitution pattern (bromine for coupling, methyl for vector exploration), this compound falls within the typical molecular weight range of fragment hits (MW < 300 Da) and can serve as an advanced fragment for structure-based drug design. The C2-methyl group provides a defined vector for growing into a hydrophobic pocket, while the C3-bromine allows fragment elaboration via various cross-coupling chemistries demonstrated on the DPP scaffold, including Suzuki, Sonogashira, Heck, and direct C-H activation . Access to this pre-functionalized fragment eliminates 2–3 synthetic steps compared to building the same substitution pattern de novo from the unsubstituted DPP core .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
C3-Br coupling handle, pre-installed C2-CH₃
Selectivity profile of final coupled products
Gram-scale SAR campaigns
Multi-vendor, ≥97% purity, reported cost context
Cross-coupling efficiency and purification yield
Fragment elaboration (DPP core)
MW 201 Da, Br handle, methyl vector
Compatibility with Suzuki, Sonogashira, and C-H activation
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